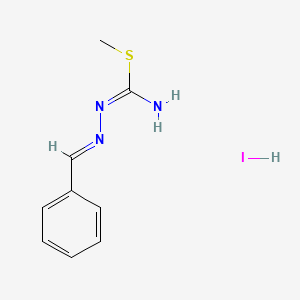

methyl N'-benzylidenehydrazonothiocarbamate hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl N'-benzylidenehydrazonothiocarbamate hydroiodide, also known as MBC, is a chemical compound that has been widely used in scientific research. MBC is a potent inhibitor of tubulin polymerization, which makes it an effective tool for studying the microtubule cytoskeleton and its role in cell division and other cellular processes.

Scientific Research Applications

Methyl N'-benzylidenehydrazonothiocarbamate hydroiodide has been used in a variety of scientific research applications. One of the most common uses of methyl N'-benzylidenehydrazonothiocarbamate hydroiodide is in the study of microtubule dynamics. Microtubules are essential components of the cytoskeleton, which is responsible for maintaining cell shape and facilitating cell division. methyl N'-benzylidenehydrazonothiocarbamate hydroiodide inhibits tubulin polymerization, which disrupts microtubule dynamics and can lead to cell cycle arrest and apoptosis.

methyl N'-benzylidenehydrazonothiocarbamate hydroiodide has also been used in cancer research. Cancer cells often have abnormal microtubule dynamics, which can contribute to their uncontrolled growth and proliferation. methyl N'-benzylidenehydrazonothiocarbamate hydroiodide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.

Mechanism of Action

Methyl N'-benzylidenehydrazonothiocarbamate hydroiodide inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin. This prevents the formation of microtubules and disrupts the cytoskeleton, leading to cell cycle arrest and apoptosis.

Biochemical and Physiological Effects:

methyl N'-benzylidenehydrazonothiocarbamate hydroiodide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on microtubule dynamics, methyl N'-benzylidenehydrazonothiocarbamate hydroiodide has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways. methyl N'-benzylidenehydrazonothiocarbamate hydroiodide has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress responses.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N'-benzylidenehydrazonothiocarbamate hydroiodide in lab experiments is its potency as a tubulin inhibitor. This allows for the study of microtubule dynamics at very low concentrations of the compound. However, one limitation of using methyl N'-benzylidenehydrazonothiocarbamate hydroiodide is its potential toxicity to cells. High concentrations of methyl N'-benzylidenehydrazonothiocarbamate hydroiodide can lead to cell death, which can complicate the interpretation of experimental results.

Future Directions

For research on methyl N'-benzylidenehydrazonothiocarbamate hydroiodide include the development of methyl N'-benzylidenehydrazonothiocarbamate hydroiodide analogs, the use of methyl N'-benzylidenehydrazonothiocarbamate hydroiodide in combination with other chemotherapeutic agents, and further research to understand its biochemical and physiological effects.

Synthesis Methods

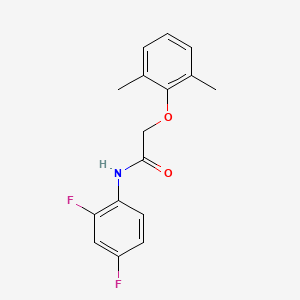

Methyl N'-benzylidenehydrazonothiocarbamate hydroiodide can be synthesized by reacting methyl isothiocyanate with benzaldehyde in the presence of hydrazine hydrate. The resulting product is then treated with hydroiodic acid to form methyl N'-benzylidenehydrazonothiocarbamate hydroiodide hydroiodide. The chemical structure of methyl N'-benzylidenehydrazonothiocarbamate hydroiodide is shown below:

properties

IUPAC Name |

methyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S.HI/c1-13-9(10)12-11-7-8-5-3-2-4-6-8;/h2-7H,1H3,(H2,10,12);1H/b11-7+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKJUHJTLRINLQ-RVDQCCQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NN=CC1=CC=CC=C1)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=N/N=C/C1=CC=CC=C1)/N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)

![5-[(2,6-difluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5830167.png)

![N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5830178.png)

![2-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B5830187.png)

![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylcyclopropanecarbohydrazide](/img/structure/B5830188.png)

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)